molecular formula C15H19N3O4S B8700009 Benzenesulfonamide, 4-(3-cyclohexyl-2,4-dioxo-1-imidazolidinyl)- CAS No. 65513-56-6

Benzenesulfonamide, 4-(3-cyclohexyl-2,4-dioxo-1-imidazolidinyl)-

Cat. No. B8700009
CAS RN: 65513-56-6
M. Wt: 337.4 g/mol
InChI Key: VNDDYUMESNIVQB-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-(N-Methoxycarbonyl-4-sulphamoylphenylamino)-N-cyclohexylacetamide (3.7 g) was dissolved in hot conc. KOH (15.0 ml). The solution was cooled and acidified with conc. HCl. The mixture was heated for 30 min. on a water bath and then filtered to yield 2.5 g product, m.p. 237° - 238°C (ethanol/water
Name
2-(N-Methoxycarbonyl-4-sulphamoylphenylamino)-N-cyclohexylacetamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([N:5]([C:16]1[CH:21]=[CH:20][C:19]([S:22](=[O:25])(=[O:24])[NH2:23])=[CH:18][CH:17]=1)[CH2:6][C:7]([NH:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:8])=O.Cl>[OH-].[K+]>[S:22]([C:19]1[CH:20]=[CH:21][C:16]([N:5]2[CH2:6][C:7](=[O:8])[N:9]([CH:10]3[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)[C:3]2=[O:2])=[CH:17][CH:18]=1)(=[O:25])(=[O:24])[NH2:23] |f:2.3|

Inputs

Step One
Name
2-(N-Methoxycarbonyl-4-sulphamoylphenylamino)-N-cyclohexylacetamide
Quantity
3.7 g
Type
reactant
Smiles
COC(=O)N(CC(=O)NC1CCCCC1)C1=CC=C(C=C1)S(N)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 30 min. on a water bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)N1C(=O)N(C(=O)C1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.